molecular formula C19H21N3O3 B4141910 N-ethyl-3-nitro-N-phenyl-4-(1-pyrrolidinyl)benzamide

N-ethyl-3-nitro-N-phenyl-4-(1-pyrrolidinyl)benzamide

Cat. No. B4141910
M. Wt: 339.4 g/mol
InChI Key: UIOJEUAKMXHHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-nitro-N-phenyl-4-(1-pyrrolidinyl)benzamide, commonly known as Etizolam, is a benzodiazepine analog that is widely used for its anxiolytic and sedative properties. It is a thienodiazepine derivative that is structurally similar to benzodiazepines, but with a slightly different chemical structure. Etizolam is not approved for medical use in most countries, but it is widely used as a research chemical and is available for purchase online.

Mechanism of Action

Etizolam works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, leading to a reduction in anxiety and sedation. Etizolam binds to the benzodiazepine site on the GABA-A receptor, increasing the affinity of GABA for the receptor and enhancing its inhibitory effects.
Biochemical and Physiological Effects
Etizolam has a number of biochemical and physiological effects, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects. It has been shown to reduce anxiety and improve sleep in patients with anxiety disorders and insomnia. It has also been shown to reduce the severity and frequency of seizures in patients with epilepsy.

Advantages and Limitations for Lab Experiments

Etizolam has several advantages as a research chemical, including its anxiolytic and sedative properties, which make it useful for studying the effects of anxiety and stress on behavior and physiology. It is also relatively easy to synthesize and has a relatively low toxicity profile. However, it is important to note that Etizolam is not approved for medical use in most countries and is not a well-studied drug in terms of its long-term safety and efficacy.

Future Directions

There are a number of potential future directions for research on Etizolam, including its use in the treatment of various medical conditions, such as anxiety disorders, insomnia, and seizures. It may also be useful for studying the effects of stress and anxiety on behavior and physiology, as well as the mechanisms underlying its anxiolytic and sedative effects. Further research is needed to better understand the safety and efficacy of Etizolam, as well as its potential for abuse and addiction.

Scientific Research Applications

Etizolam has been widely studied for its anxiolytic and sedative properties, as well as its potential use in the treatment of various medical conditions. It has been shown to be effective in reducing anxiety and improving sleep in patients with anxiety disorders, insomnia, and other conditions. It has also been studied for its potential use in the treatment of seizures, alcohol withdrawal, and other medical conditions.

properties

IUPAC Name

N-ethyl-3-nitro-N-phenyl-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-21(16-8-4-3-5-9-16)19(23)15-10-11-17(18(14-15)22(24)25)20-12-6-7-13-20/h3-5,8-11,14H,2,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOJEUAKMXHHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-nitro-N-phenyl-4-(1-pyrrolidinyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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